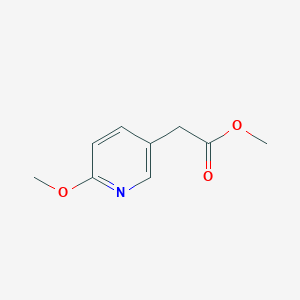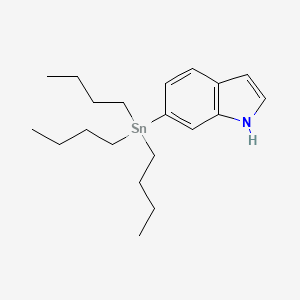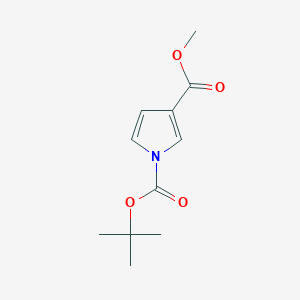
1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-
Übersicht
Beschreibung
The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is a type of pyrazole which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazoles are known for their wide range of biological and pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” were not found, there are general methods for synthesizing pyrazoles. For instance, one study reports the synthesis of pyrazoles derived from chalcones as potential anticancer agents . Another study describes the synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring attached to a 1,3-benzodioxol-5-ylcarbonyl group . The molecular formula is C10H8N2O2 .Physical And Chemical Properties Analysis
The molecular weight of “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is 188.18 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .Wissenschaftliche Forschungsanwendungen
- Notably, compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 exhibited promising anticancer activity, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed cell cycle arrest and apoptosis induction in CCRF-CEM cells .
- Derived from a pyrazole backbone, 11C-labelled derivatives of this compound are actively being developed for PET imaging of α-synuclein aggregates. These aggregates play a crucial role in neurodegenerative diseases like Parkinson’s disease .
Anticancer Activity
PET Imaging of α-Synuclein Aggregates
Wirkmechanismus
Target of Action
The compound “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-” is also known as Emrusolmin or Anle138b . Its primary targets are the proteins Tau and alpha-synuclein . These proteins play crucial roles in neurodegenerative diseases. Tau is involved in the stabilization of microtubules in neurons, while alpha-synuclein is implicated in the regulation of dopamine release and transport .
Mode of Action
Emrusolmin acts as a general inhibitor of protein aggregation . It was identified in a high-throughput screen for small-molecule inhibitors of alpha-synuclein and prion protein oligomerization . The compound has been shown to suppress oligomer formation in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration .
Biochemical Pathways
Emrusolmin affects the biochemical pathways involving Tau and alpha-synuclein proteins. By inhibiting the aggregation of these proteins, it can potentially prevent the progression of neurodegenerative diseases like Parkinson’s Disease and Multiple System Atrophy . The compound has been shown to reduce protein deposition in the brain, improve dopamine neuron function, and improve movement in alpha-synuclein transgenic mouse models of Parkinson’s Disease .
Pharmacokinetics
It is known that the compound is orally bioavailable and can penetrate the brain , which is crucial for its role in treating neurodegenerative diseases.
Result of Action
The molecular and cellular effects of Emrusolmin’s action include the inhibition of pathogenic protein accumulation, reduction of neurodegeneration, and improvement of survival in mouse models of alpha-synuclein and prion disease . In alpha-synuclein transgenic mouse models of Parkinson’s Disease, Emrusolmin administration reduced protein deposition in the brain and improved dopamine neuron function and movement .
Zukünftige Richtungen
Pyrazoles, including “1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl-”, are subjects of ongoing research due to their wide range of biological and pharmacological activities. For instance, one study is developing 11C-labelled derivatives of a pyrazole compound for PET imaging of α-synuclein aggregates .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(3,5-dimethylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-8-5-9(2)15(14-8)13(16)10-3-4-11-12(6-10)18-7-17-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCICYVXWKMZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148419 | |
| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
CAS RN |
108132-58-7 | |
| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108132587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 1-(1,3-benzodioxol-5-ylcarbonyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)
![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)


![(E)-N-[Amino(anilino)methylidene]glycine](/img/structure/B3032045.png)
![1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3032046.png)